

A Comparative Pharmacological Review: 2-Aminoheptane vs. Amphetamine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Aminoheptane

Cat. No.: B7766575

[Get Quote](#)

This guide provides a detailed pharmacological comparison between **2-aminoheptane** (also known as tuaminoheptane) and amphetamine, two sympathomimetic amines with stimulant properties. While amphetamine is a well-characterized central nervous system (CNS) stimulant with established therapeutic uses and a high potential for abuse, **2-aminoheptane** is primarily known as a nasal decongestant with stimulant effects. This review is intended for researchers, scientists, and drug development professionals, offering an objective comparison based on available experimental data.

It is important to note that while extensive pharmacological data exists for amphetamine, the publicly available quantitative data for **2-aminoheptane**, particularly regarding its interaction with monoamine transporters and its pharmacokinetic profile, is limited. This guide reflects the current state of available scientific literature.

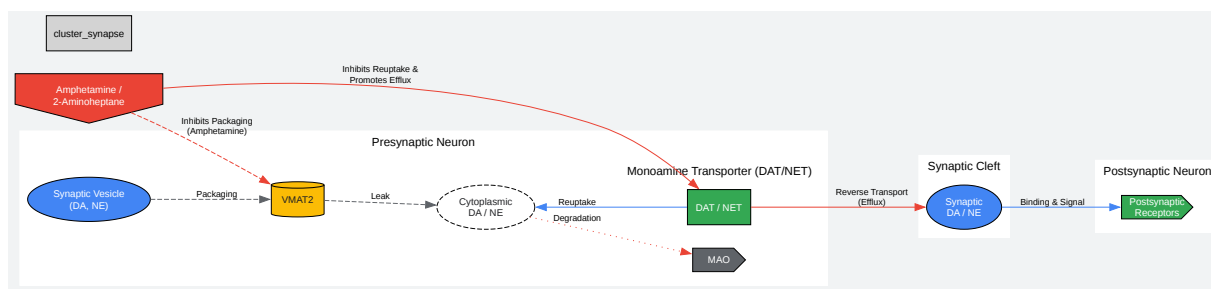
Mechanism of Action: Modulating Monoamine Neurotransmission

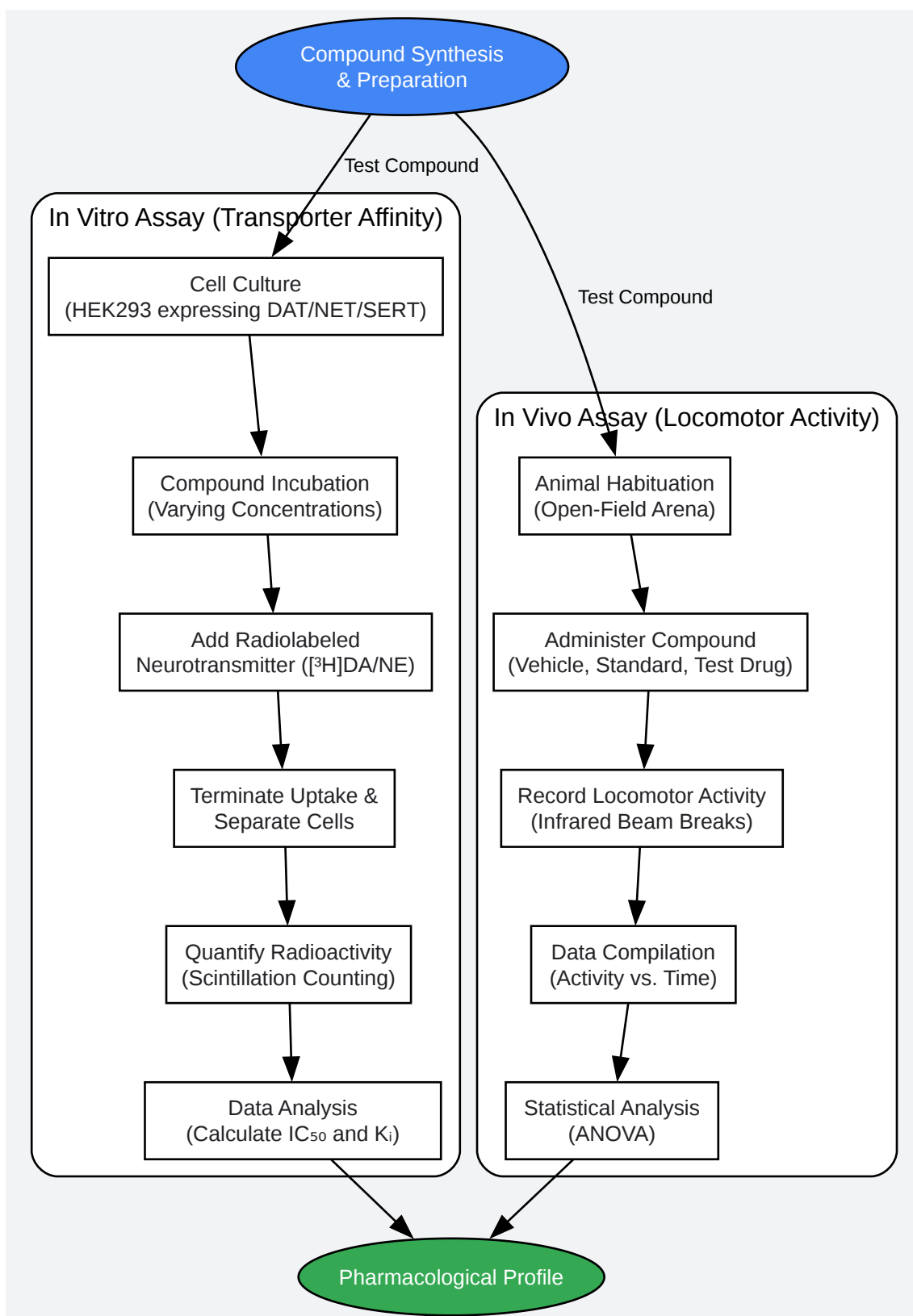
Both **2-aminoheptane** and amphetamine exert their effects by increasing the levels of monoamine neurotransmitters in the synaptic cleft, though their precise mechanisms and selectivity differ.

Amphetamine: Amphetamine is a potent central nervous system stimulant that primarily increases the synaptic concentrations of dopamine (DA) and norepinephrine (NE), with a lesser effect on serotonin (5-HT).[1] Its multifaceted mechanism involves:

- **Monoamine Transporter Substrate:** Amphetamine acts as a substrate for the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), leading to competitive inhibition of neurotransmitter reuptake.^[1]
- **Induction of Reverse Transport (Efflux):** Upon entering the presynaptic neuron, amphetamine disrupts the vesicular monoamine transporter 2 (VMAT2), causing the release of neurotransmitters from synaptic vesicles into the cytoplasm.^[1] This rise in cytoplasmic monoamine concentration triggers the reversal of DAT, NET, and SERT, resulting in the non-vesicular release of neurotransmitters into the synapse.
- **MAO Inhibition:** Amphetamine is also a weak inhibitor of monoamine oxidase (MAO), an enzyme that degrades monoamines, further contributing to their increased availability.

2-Aminoheptane (Tuaminoheptane): **2-Aminoheptane** is a sympathomimetic agent classified as a norepinephrine releasing agent and reuptake inhibitor.^[1] Its primary use has been as a vasoconstrictor for nasal decongestion.^[1] Structurally, it is an alkylamine and notably lacks the aromatic ring present in phenethylamines like amphetamine. While its primary effect is on norepinephrine, leading to vasoconstriction and stimulant effects, detailed studies quantifying its affinity and efficacy at DAT and SERT are not widely available.





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Tuaminoheptane - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [A Comparative Pharmacological Review: 2-Aminoheptane vs. Amphetamine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7766575#2-aminoheptane-vs-amphetamine-a-comparative-pharmacological-review]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com